1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
CAS No.: 1115562-12-3
Cat. No.: VC5399250
Molecular Formula: C20H23N3O6S2
Molecular Weight: 465.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115562-12-3 |
|---|---|
| Molecular Formula | C20H23N3O6S2 |
| Molecular Weight | 465.54 |
| IUPAC Name | 5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C20H23N3O6S2/c1-26-15-10-14(11-16(27-2)18(15)28-3)19-21-20(29-22-19)13-6-4-8-23(12-13)31(24,25)17-7-5-9-30-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3 |
| Standard InChI Key | VQTHXRILQWRHKE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
The compound’s molecular formula, C₂₀H₂₃N₃O₆S₂, reflects a hybrid architecture combining three distinct subunits:
-
Piperidine Ring: A six-membered saturated nitrogen heterocycle providing conformational flexibility and serving as a scaffold for sulfonamide functionalization.
-
Thiophene-2-Sulfonyl Group: A five-membered aromatic sulfur heterocycle conjugated to a sulfonyl group, enhancing electrophilic character and potential enzyme-binding affinity.
-
1,2,4-Oxadiazole-Trimethoxyphenyl Moiety: A heterocyclic oxadiazole ring linked to a 3,4,5-trimethoxyphenyl group, a structural motif associated with microtubule disruption and kinase inhibition .
The IUPAC name, 5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, systematically describes its connectivity.
Table 1: Key Molecular Properties
Synthetic Pathways and Optimization Strategies
Multi-Step Synthesis Overview
The synthesis involves sequential reactions to assemble the three primary subunits:
-
Piperidine Functionalization:
-
Step 1: Piperidine reacts with thiophene-2-sulfonyl chloride in acetone under basic conditions (e.g., NaHCO₃) to form 1-(thiophene-2-sulfonyl)piperidine.
-
Step 2: Nitration or bromination at the 3-position of the piperidine ring introduces a reactive site for subsequent cross-coupling.
-
-
Oxadiazole Formation:
-
A cyclocondensation reaction between a nitrile derivative of 3,4,5-trimethoxybenzaldehyde and hydroxylamine generates the 1,2,4-oxadiazole ring.
-
-
Conjugation via Suzuki-Miyaura Coupling:
-
Palladium-catalyzed coupling links the functionalized piperidine and oxadiazole-trimethoxyphenyl groups, achieving the final structure.
-
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| 1 | Thiophene-2-sulfonyl chloride, NaHCO₃, acetone, 0–5°C | pH control, slow reagent addition |
| 2 | HNO₃/H₂SO₄ or Br₂/FeBr₃, 50–60°C | Stoichiometric excess of nitrating agent |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Ligand selection, inert atmosphere |
Hypothesized Biological Activities and Mechanisms
Anticancer Activity
The trimethoxyphenyl moiety is structurally analogous to combretastatin A-4, a tubulin polymerization inhibitor. Molecular docking studies suggest potential interaction with the colchicine-binding site of β-tubulin, disrupting microtubule dynamics .
Antimicrobial Effects
Oxadiazole rings exhibit electron-deficient characteristics, enabling interference with bacterial DNA gyrase or fungal lanosterol demethylase. The thiophene sulfonyl group may augment membrane permeability, enhancing bioavailability .
Computational and In Silico Profiling
ADMET Predictions
-
Absorption: High gastrointestinal permeability (Peff > 1.5 × 10⁻⁴ cm/s) due to moderate logP.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy groups.
-
Toxicity: Low Ames test risk but potential hepatotoxicity from sulfone bioactivation.
Molecular Docking Insights
AutoDock Vina simulations indicate strong binding affinity (-9.2 kcal/mol) for COX-2 (PDB: 3LN1), with hydrogen bonds between the sulfonyl group and Arg120/His90 residues.
Challenges and Future Directions
Synthetic Hurdles
-
Low yields (<40%) in final coupling steps due to steric hindrance.
-
Purification difficulties arising from polar byproducts.
Research Priorities
-
In Vitro Screening: Prioritize assays against inflammatory markers (COX-2, TNF-α) and cancer cell lines (MCF-7, HeLa).
-
Prodrug Development: Mask sulfonyl groups with ester prodrugs to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume